molecular formula C12H17NO3 B15242103 Methyl 4-amino-4-(4-methoxyphenyl)butanoate

Methyl 4-amino-4-(4-methoxyphenyl)butanoate

Cat. No.: B15242103
M. Wt: 223.27 g/mol
InChI Key: FNRCVPUVUWZSSY-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-(4-methoxyphenyl)butanoate (CAS 1179297-63-2) is a pharmaceutically relevant beta-amino acid ester derivative featuring a 4-methoxyphenyl substituent . This compound is supplied as a high-purity building block exclusively for research applications. With a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol, it serves as a versatile synthon in organic and medicinal chemistry synthesis . A key research application of related 4-aminobutanoic acid derivatives is their use as crucial intermediates in the synthesis of complex peptides, particularly statin analogs . These derivatives can be incorporated into peptide chains using standard peptide coupling methods, such as with dicyclohexylcarbodiimide (DCC) or via active esters, enabling the development of novel therapeutic candidates . The compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant Material Safety Data Sheet (MSDS) before use.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 4-amino-4-(4-methoxyphenyl)butanoate

InChI

InChI=1S/C12H17NO3/c1-15-10-5-3-9(4-6-10)11(13)7-8-12(14)16-2/h3-6,11H,7-8,13H2,1-2H3

InChI Key

FNRCVPUVUWZSSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CCC(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-4-(4-methoxyphenyl)butanoate typically involves the esterification of 4-amino-4-(4-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-(4-methoxyphenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted phenylbutanoates .

Scientific Research Applications

Methyl 4-amino-4-(4-methoxyphenyl)butanoate is a complex organic molecule with a unique structure, including an amino group and a methoxyphenyl group, with the molecular formula C12H17NO3C_{12}H_{17}NO_3 and a molecular weight of approximately 221.27 g/mol. It is a derivative of amino acid compounds possessing a butanoate backbone. The presence of the methoxy group enhances its lipophilicity, which can affect its solubility and absorption characteristics.

Potential Applications

This compound has potential applications across various fields, with ongoing research focused on understanding its efficacy and safety profiles.

Pharmaceuticals

  • Due to its biological activity, this compound has potential applications in the pharmaceutical field. Compounds with similar structures have demonstrated various biological activities. Further studies are required to understand the specific mechanisms through which this compound exerts these effects. Specifically, some derivatives of gamma-aminobutyric acid (GABA), such as methyl 4-(4-((2-(tert-butoxy)-2-oxoethyl)(4-methoxyphenyl)amino)benzamido)butanoate, have shown potential as neuroprotective agents for anti-Alzheimer's drugs .

Modification and Synthesis

  • The compound's structure can be modified through various reactions to enhance its biological activity or create new compounds with desired properties. The synthesis of this compound can be achieved through several methods, with the choice of method depending on the desired purity and yield of the final product.

Interaction Studies

  • Interaction studies are vital for understanding how this compound behaves in biological systems, and these studies are crucial for advancing the compound's development into therapeutic applications.

Structural Analogues

Several compounds exhibit structural similarities to this compound:

Compound NameStructure CharacteristicsUnique Properties
Methyl 2-amino-3-(4-methoxyphenyl)propanoateContains a propanoate backbonePotential anti-cancer properties
Ethyl 3-amino-3-(3-methoxyphenyl)butanoateEthyl ester instead of methylEnhanced solubility in organic solvents
Methyl 5-amino-5-(2-methoxyphenyl)pentanoateLonger carbon chainDifferent metabolic pathways

Mechanism of Action

The mechanism of action of Methyl 4-amino-4-(4-methoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl 4-(4-methoxyphenyl)butanoate (CAS 20637-08-5)

  • Molecular Formula : C₁₂H₁₆O₃
  • Molecular Weight : 220.25 g/mol
  • Key Differences: Lacks the amino group at the 4-position.
  • Properties: Stable under normal conditions but undergoes hydrolysis in acidic/basic environments. Used as a flavoring agent or fragrance due to its ester functionality [6].
  • Synthesis: Prepared via H₂SO₄-catalyzed esterification of 4-(4-methoxyphenyl)butanoic acid in methanol [1].

Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c)

  • Molecular Formula: C₂₁H₂₃NO₅
  • Molecular Weight : 369.41 g/mol
  • Key Differences: Ethyl ester instead of methyl. Additional 4-methoxyphenylamino and methylene groups.
  • Properties: Synthesized via coupling of 4-bromo-2-methylbutanoic acid with a substituted acyl chloride in DMF. Characterized by IR (N-H, C=O, C=C) and NMR spectroscopy [3].

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl 4-aminobutanoate (CAS 284043-11-4)

  • Molecular Formula: C₁₃H₁₅NO₆
  • Molecular Weight : 281.26 g/mol
  • Key Differences :
    • Oxoethyl ester linkage and hydroxyl group on the phenyl ring.
    • Increased polarity due to hydroxyl and oxo groups.
  • Properties: Likely exhibits higher water solubility compared to the target compound. Potential applications in prodrug design [10].

Methyl 4-amino-4-phenylbutanoate hydrochloride (CAS 56523-55-8)

  • Molecular Formula: C₁₁H₁₄ClNO₂
  • Molecular Weight : 243.69 g/mol
  • Key Differences :
    • Phenyl group instead of 4-methoxyphenyl.
    • Hydrochloride salt form enhances stability and solubility.
  • Properties: Used as a pharmaceutical intermediate. Amino group enables salt formation and ionic interactions [16].

Structural and Functional Group Analysis

Impact of Substituents on Reactivity and Bioactivity

Compound Methoxy Group Amino Group Ester Group Key Bioactive Properties
Target Compound Yes Yes Methyl Enhanced nucleophilicity, H-bond donor
Methyl 4-(4-methoxyphenyl)butanoate Yes No Methyl Fragrance applications, moderate reactivity
Ethyl 4c Yes (dual) No Ethyl Potential CNS activity (analogous to phenidates) [3], [7]
4-Amino-4-phenylbutanoate HCl No Yes Methyl Pharmaceutical intermediate, salt stability [16]

Spectral Data Comparison

  • IR Spectroscopy: Target compound: N-H stretch (~3300 cm⁻¹), C=O (~1720 cm⁻¹), C-O (~1250 cm⁻¹). Ethyl 4c: Additional C≡N (~2250 cm⁻¹) in cyanophenyl analogs [4].
  • NMR: Methyl 4-(4-methoxyphenyl)butanoate: Aromatic protons at δ 6.8–7.2 ppm, methoxy singlet at δ 3.8 ppm [6]. Target compound: Amino protons (δ 1.5–2.5 ppm, broad), methoxy and ester methyl signals overlapping in δ 3.7–3.9 ppm.

Pharmacological and Industrial Relevance

  • Methyl 4-amino-4-(4-methoxyphenyl)butanoate: Potential precursor for antidepressants or anticonvulsants due to amine functionality.
  • Ethyl 4-substituted analogs : Demonstrated utility in CNS-targeted drug synthesis (e.g., phenidate derivatives with modulated potency) [7].
  • Hydrolysis Stability : Methyl esters (target) hydrolyze slower than ethyl esters (e.g., Ethyl 4c), affecting drug half-life [6].

Biological Activity

Methyl 4-amino-4-(4-methoxyphenyl)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H17NO3C_{12}H_{17}NO_3 and a molecular weight of approximately 221.27 g/mol. The compound features a butanoate backbone, an amino group, and a methoxyphenyl group, which contribute to its biological activity by enhancing lipophilicity and solubility in biological systems.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which are essential for mitigating oxidative stress in cells .
  • Anticancer Activity : Preliminary studies show that derivatives with similar structures can exhibit cytotoxic effects against cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer) . The compound's structural components may influence its interaction with cellular targets involved in cancer progression.
  • Anticonvulsant Activity : Compounds with methoxyphenyl groups have been associated with anticonvulsant properties, indicating potential therapeutic applications for neurological disorders .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that the compound may interact with various biological targets, including enzymes and receptors involved in oxidative stress response and cell signaling pathways. The presence of the methoxy group enhances binding affinity to these targets, potentially leading to increased efficacy in therapeutic applications .

Synthesis Methods

This compound can be synthesized through several methods. Common approaches include:

  • Direct Amination : Reacting butanoic acid derivatives with p-anisidine under acidic conditions.
  • Multi-step Synthesis : Utilizing intermediates from related compounds to enhance yield and purity.

The choice of synthesis method affects the final product's characteristics, including purity and biological activity .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals unique properties that may influence its biological activity:

Compound NameStructure CharacteristicsUnique Properties
Methyl 2-amino-3-(4-methoxyphenyl)propanoateContains a propanoate backbonePotential anti-cancer properties
Ethyl 3-amino-3-(3-methoxyphenyl)butanoateEthyl ester instead of methylEnhanced solubility in organic solvents
Methyl 5-amino-5-(2-methoxyphenyl)pentanoateLonger carbon chainDifferent metabolic pathways

This table highlights the specific structural features of this compound that may contribute to its distinct biological activities compared to other compounds.

Case Studies and Research Findings

  • Antioxidant Screening : In studies utilizing the DPPH radical scavenging method, derivatives of similar structure exhibited antioxidant activities significantly higher than standard antioxidants like ascorbic acid .
  • Cytotoxicity Assays : Compounds structurally related to this compound were tested against human cancer cell lines using MTT assays. Results indicated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective activity based on cellular context .
  • Anticonvulsant Studies : Novel derivatives were evaluated for their ability to prevent seizures in animal models, showing promising results that warrant further investigation into their therapeutic potential for epilepsy .

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